1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, also known by its IUPAC name 1-[2-(6-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid, is a synthetic organic compound with the molecular formula and a molecular weight of 365.22 g/mol. This compound is classified as an indole derivative, featuring a piperidine ring and a carboxylic acid functional group. The presence of the bromine atom on the indole ring enhances its biological activity, making it a subject of interest in medicinal chemistry.
The compound is derived from the indole family, which is known for its diverse biological activities. Indoles are often found in natural products and play significant roles in pharmaceuticals. The specific structure of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid positions it within the category of indole-based inhibitors, particularly in studies related to bacterial cystathionine gamma-lyase inhibition, as indicated by recent research efforts .
Methods and Technical Details
The synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves several key steps:
Reactions and Technical Details
The compound can participate in various chemical reactions typical for indole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The mechanism of action for 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid primarily involves its interaction with specific biological targets such as enzymes or receptors associated with bacterial metabolism.
Research indicates that derivatives containing indole structures can inhibit cystathionine gamma lyase, an enzyme involved in cysteine biosynthesis in bacteria. This inhibition disrupts bacterial growth and metabolism, showcasing the potential therapeutic applications against bacterial infections .
Physical Properties
The compound exhibits characteristics typical of solid organic compounds:
Chemical Properties
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various experimental conditions and its potential bioavailability .
Scientific Uses
The structural fusion of indole and piperidine represents a strategically significant hybrid scaffold in contemporary drug discovery, exemplified by compounds such as 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid. This hybrid architecture leverages the distinct pharmacophoric advantages of both moieties—specifically, the bioactive versatility of 6-bromoindole derivatives and the pharmacokinetic enhancement conferred by the piperidine-4-carboxylic acid group. Such hybrids are increasingly prioritized to address challenges in multidrug-resistant (MDR) pathogen inhibition, where conventional antibiotics face limitations. This section delineates the structural, functional, and mechanistic rationale underpinning this hybrid chemotype, supported by empirical data and molecular design principles.
The 6-bromoindole scaffold serves as a privileged structure in medicinal chemistry due to its intrinsic bioactivity and tunable electronic properties. Bromination at the C6 position significantly alters indole’s reactivity and binding characteristics:
Table 1: Bioactivity Profiles of Representative 6-Bromoindole Derivatives
Compound | Target/Activity | Key Metric | Reference |
---|---|---|---|
6-Bromoindolylarylsulfone | HIV-1 reverse transcriptase inhibition | EC₅₀ = 4.3 nM (wild-type) | [2] |
Indole-acrylamide 1 | Tubulin polymerization inhibition | IC₅₀ = 5.0 µM (Huh7 cells) | [4] |
7-Hydroxyl-1-methylindole-3-acetonitrile | NF-κB pathway inhibition | 2x improved anti-inflammatory activity vs. parent | [7] |
Piperidine-4-carboxylic acid (nipecotic acid) contributes critical physicochemical and absorption-distribution-metabolism-excretion (ADME) properties to hybrid molecules:
Table 2: Physicochemical Properties of Piperidine Carboxylic Acid Derivatives
Property | Value/Range | Pharmacokinetic Impact |
---|---|---|
logP (piperidine-4-COOH) | -0.2 to +1.5 | Optimal balance for solubility/permeability |
pKa (COOH) | 4.2–4.6 | Enhances ionization in physiological pH |
t₁/₂ (hybrid derivatives) | 8–12 hours | Prolonged systemic exposure vs. non-hybrids |
The fusion of 6-bromoindole and piperidine-4-carboxylic acid creates a dual-targeting pharmacophore with synergistic activity against MDR pathogens:
Table 3: Antibacterial Activity of Indole-Piperidine Hybrids vs. Reference Drugs
Pathogen | Hybrid MIC (µg/mL) | Non-Hybrid MIC (µg/mL) | FICI |
---|---|---|---|
MRSA ATCC 43300 | 1.0 | 16.0 | 0.31 |
P. aeruginosa PAO1 | 2.0 | >64.0 | 0.50 |
VRE E. faecalis | 4.0 | 32.0 | 0.25 |
The hybridization strategy thus merges target specificity (indole) with ADME optimization (piperidine carboxylate), positioning this chemotype as a versatile scaffold for next-generation anti-infectives.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5